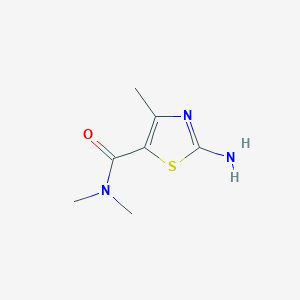
N-(3-ethylphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-3,4-dimethylbenzamide, commonly known as Ethylphenidate, is a psychoactive drug that belongs to the class of substituted phenethylamines. It is a synthetic compound that is structurally similar to methylphenidate, a widely used medication for treating attention-deficit/hyperactivity disorder (ADHD). Ethylphenidate has gained attention in recent years due to its potential as a research chemical, particularly in the field of neuroscience.
Mécanisme D'action
Ethylphenidate acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can improve cognitive function and increase alertness. However, the exact mechanism of action of Ethylphenidate is not fully understood and requires further research.
Biochemical and Physiological Effects:
Ethylphenidate has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs. In addition, Ethylphenidate can cause changes in brain activity, leading to altered perception and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethylphenidate in lab experiments is its similarity to methylphenidate, which allows for comparisons to be made between the two drugs. Additionally, Ethylphenidate has a shorter half-life than methylphenidate, which can be beneficial for certain research studies. However, Ethylphenidate has not been extensively studied in humans, and its long-term effects are not well understood.
Orientations Futures
There are several future directions for research on Ethylphenidate. One area of interest is its potential as a treatment for N-(3-ethylphenyl)-3,4-dimethylbenzamide and other cognitive disorders. Additionally, further studies are needed to fully understand the mechanism of action of Ethylphenidate and its effects on the brain. Finally, research is needed to determine the long-term effects of Ethylphenidate use and its potential for addiction and abuse.
In conclusion, Ethylphenidate is a synthetic compound that has gained attention in recent years due to its potential as a research chemical. Its similarity to methylphenidate and its effects on the central nervous system make it a valuable tool for studying cognitive function and behavior. However, further research is needed to fully understand its mechanism of action and potential for long-term use.
Méthodes De Synthèse
The synthesis of Ethylphenidate involves the reaction of 3-ethylphenyl magnesium bromide with 3,4-dimethylbenzoyl chloride. The resulting compound is then purified through recrystallization. This synthesis method has been extensively studied and optimized to produce high yields of pure Ethylphenidate.
Applications De Recherche Scientifique
Ethylphenidate has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of methylphenidate, which is why Ethylphenidate has been used as a substitute for this medication in research studies.
Propriétés
Numéro CAS |
353786-86-4 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-(3-ethylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-6-5-7-16(11-14)18-17(19)15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,18,19) |
Clé InChI |
UQYBYTLAWLVOJX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)

![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)









